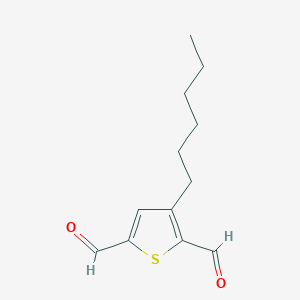![molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0](/img/structure/B14274619.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is an organic compound characterized by its unique structure, which includes three phenyl groups each substituted with a vinyloxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with a suitable vinyl ether derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane can undergo various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The vinyl groups can undergo polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Polymerization: Cross-linked polymer networks.
Applications De Recherche Scientifique
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of advanced polymeric materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research:
Industrial Applications: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane in polymerization reactions involves the formation of radical intermediates, which propagate the polymer chain growth. The vinyl groups play a crucial role in this process by providing reactive sites for radical initiation and propagation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: A precursor in the synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane.
1,3,5-Tris[(2-vinyloxy)ethoxy]benzene: Another compound with similar vinyl ether functionalities.
Uniqueness
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is unique due to its specific substitution pattern and the presence of multiple vinyl ether groups, which confer distinct reactivity and polymerization behavior compared to other similar compounds .
Propriétés
Numéro CAS |
134905-23-0 |
|---|---|
Formule moléculaire |
C32H36O6 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3 |
Clé InChI |
QGZLOSBGYYQRJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
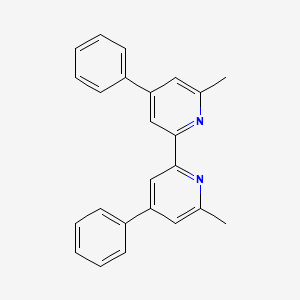
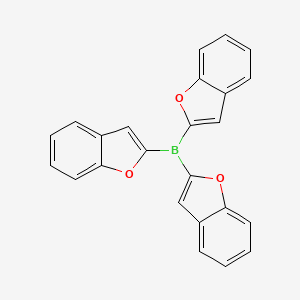
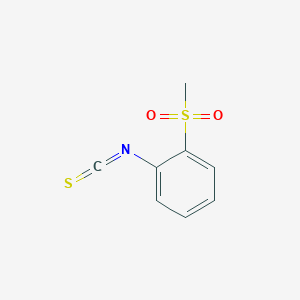

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
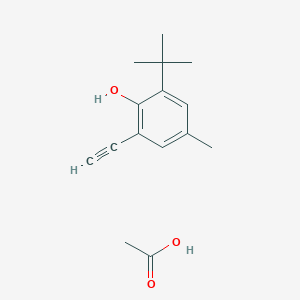
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)


